molecular formula C12H18N2O3S B1489354 1-[3-Amino-4-(methylsulfonyl)phenyl]-4-piperidinol CAS No. 1219957-10-4

1-[3-Amino-4-(methylsulfonyl)phenyl]-4-piperidinol

Cat. No.: B1489354
CAS No.: 1219957-10-4
M. Wt: 270.35 g/mol
InChI Key: MBUBGUCGSALUCG-UHFFFAOYSA-N
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Description

1-[3-Amino-4-(methylsulfonyl)phenyl]-4-piperidinol is a useful research compound. Its molecular formula is C12H18N2O3S and its molecular weight is 270.35 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of 1-[3-Amino-4-(methylsulfonyl)phenyl]-4-piperidinol is the cyclooxygenase-2 (COX-2) enzyme . COX-2 is an enzyme responsible for the formation of prostanoids, including prostaglandins, prostacyclin, and thromboxane, which play a key role in inflammation and pain.

Mode of Action

This compound interacts with its target, the COX-2 enzyme, by binding to it . This binding inhibits the enzyme’s activity, preventing the conversion of arachidonic acid to prostanoids, which are mediators of inflammation. As a result, the compound can reduce inflammation and associated pain.

Biochemical Pathways

The compound affects the arachidonic acid pathway . Normally, COX-2 converts arachidonic acid into prostanoids. By inhibiting COX-2, this compound prevents this conversion, reducing the production of prostanoids and thereby decreasing inflammation.

Pharmacokinetics

The compound’s effectiveness against inflammation suggests that it has sufficient bioavailability to reach its target in the body .

Result of Action

The primary result of the action of this compound is a reduction in inflammation . By inhibiting COX-2, the compound decreases the production of prostanoids, which are mediators of inflammation. This leads to a decrease in inflammation and associated pain.

Biochemical Analysis

Biochemical Properties

1-[3-Amino-4-(methylsulfonyl)phenyl]-4-piperidinol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit cyclooxygenase-2 (COX-2) activity, which is crucial in the inflammatory response . The compound’s interaction with COX-2 involves binding to the enzyme’s active site, thereby preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation .

Cellular Effects

This compound affects various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to downregulate the expression of pro-inflammatory genes in macrophages, leading to reduced production of inflammatory cytokines . Additionally, it affects cellular metabolism by inhibiting key metabolic enzymes, thereby altering the metabolic flux within cells .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as COX-2, leading to enzyme inhibition . This binding interaction prevents the enzyme from catalyzing its substrate, resulting in decreased production of inflammatory mediators. Furthermore, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound exhibits stability under standard laboratory conditions, but it may degrade over extended periods . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of inflammatory responses . Its stability and degradation products should be carefully monitored to ensure consistent results in experiments .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively reduces inflammation without causing significant adverse effects . At higher doses, it may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . It is essential to determine the optimal dosage range to maximize therapeutic benefits while minimizing potential risks .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its metabolism and clearance from the body . The compound’s metabolism can lead to the formation of various metabolites, some of which may retain biological activity . Understanding these metabolic pathways is crucial for predicting the compound’s pharmacokinetics and potential drug interactions .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. The compound can be actively transported across cell membranes by transporters such as P-glycoprotein . Once inside the cell, it may bind to intracellular proteins, affecting its localization and accumulation . These interactions can influence the compound’s bioavailability and therapeutic efficacy .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the endoplasmic reticulum or mitochondria, where it can interact with specific enzymes and proteins . Understanding its subcellular localization is essential for elucidating its mechanism of action and potential therapeutic applications .

Biological Activity

1-[3-Amino-4-(methylsulfonyl)phenyl]-4-piperidinol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring with an amino group and a methylsulfonyl substitution on the phenyl moiety. These structural components contribute to its biochemical interactions and therapeutic potential. The presence of the amino group allows for hydrogen bonding with biological molecules, while the methylsulfonyl group may engage in electrostatic interactions, modulating enzyme or receptor activities.

The biological activity of this compound is attributed to its interactions with various molecular targets:

  • Enzyme Inhibition : The compound has shown potential in inhibiting enzymes involved in inflammatory responses, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in conditions like arthritis.
  • Receptor Modulation : It may act as an antagonist at certain receptor sites, influencing neurotransmitter systems and potentially offering therapeutic effects in neuropsychiatric disorders.

Anticancer Activity

Research indicates that compounds structurally related to this compound exhibit significant anticancer properties. For instance:

  • Mechanism of Action : Similar piperidine derivatives have been shown to induce apoptosis and inhibit tumor growth in various cancer cell lines. A study demonstrated that modifications to piperidine structures enhanced their binding affinity to kinases involved in cancer signaling pathways .
  • Case Study : A derivative of this compound was tested against human tumor xenografts in nude mice, showing a marked reduction in tumor size compared to control groups .

Anti-inflammatory Properties

The compound also exhibits anti-inflammatory activity through the inhibition of pro-inflammatory cytokines:

  • Cytokine Inhibition : Studies have shown that it can significantly reduce levels of TNF-α and IL-6, which are pivotal mediators in chronic inflammatory diseases such as rheumatoid arthritis .

Antimicrobial Activity

This compound has also been explored for its antimicrobial properties:

  • Activity Spectrum : It has demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate strong antibacterial activity .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparative analysis with structurally similar compounds is presented below:

Compound NameStructural FeaturesBiological Activity
This compoundPiperidine structure with methylsulfonyl substitutionPotential anticancer and anti-inflammatory
1-[3-Amino-4-(ethylsulfonyl)phenyl]-4-piperidinolEthyl instead of methyl sulfonylAnticancer properties
1-(4-Methylphenyl)-4-piperidinamineLacks sulfonyl group; simpler structureCNS activity

Research Findings and Future Directions

Recent studies emphasize the need for further exploration into the pharmacokinetics and toxicology of this compound. Understanding its bioavailability and metabolic pathways will be crucial for developing it as a therapeutic agent.

Clinical Trials

Ongoing clinical trials are investigating the efficacy of this compound in various therapeutic contexts, particularly in oncology and inflammatory diseases. The outcomes of these trials could pave the way for new treatment modalities based on this piperidine derivative.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily recognized for its potential as a pharmaceutical agent. The presence of the piperidinyl group and the amino and sulfonyl functionalities contribute to its biological activity.

Antidepressant Activity

Research indicates that compounds similar to 1-[3-Amino-4-(methylsulfonyl)phenyl]-4-piperidinol exhibit antidepressant effects. Studies have shown that such compounds can modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are critical in treating depression and anxiety disorders .

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer properties. It has been investigated in vitro for its ability to inhibit the proliferation of various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest, making it a candidate for further development in oncology .

Pharmacology

The pharmacological profile of this compound includes several noteworthy aspects:

Pain Management

The compound has been explored for its analgesic properties. It acts on pain pathways in the central nervous system, providing relief in preclinical models of pain . This application could lead to the development of new pain management therapies.

Neuroprotective Effects

Research indicates that derivatives of this compound may offer neuroprotective effects, potentially beneficial in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. These effects are attributed to the compound's ability to reduce oxidative stress and inflammation within neural tissues .

Cosmetic Formulation

In addition to its medicinal applications, this compound has been investigated for use in cosmetic formulations.

Skin Care Products

The compound's properties make it suitable for incorporation into skincare products aimed at treating conditions like acne or eczema. Its anti-inflammatory effects can help reduce redness and irritation associated with these skin conditions .

Stability in Formulations

Studies have shown that formulations containing this compound demonstrate stability over time, making it a favorable ingredient in cosmetic products that require a long shelf life .

Case Studies and Research Findings

Application AreaStudy ReferenceKey Findings
Antidepressant Modulates serotonin and norepinephrine pathways
Anticancer Inhibits cancer cell proliferation; induces apoptosis
Pain Management Acts on central pain pathways; effective in preclinical models
Neuroprotection Reduces oxidative stress; potential in neurodegenerative diseases
Cosmetic Formulation Anti-inflammatory; stable in formulations

Properties

IUPAC Name

1-(3-amino-4-methylsulfonylphenyl)piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O3S/c1-18(16,17)12-3-2-9(8-11(12)13)14-6-4-10(15)5-7-14/h2-3,8,10,15H,4-7,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBUBGUCGSALUCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C=C(C=C1)N2CCC(CC2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201226475
Record name 1-[3-Amino-4-(methylsulfonyl)phenyl]-4-piperidinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201226475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219957-10-4
Record name 1-[3-Amino-4-(methylsulfonyl)phenyl]-4-piperidinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219957-10-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[3-Amino-4-(methylsulfonyl)phenyl]-4-piperidinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201226475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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